molecular formula C10H12ClNOS B5061212 N-(4-chlorophenyl)-3-(methylthio)propanamide

N-(4-chlorophenyl)-3-(methylthio)propanamide

Cat. No. B5061212
M. Wt: 229.73 g/mol
InChI Key: IBASQHXFWMGXFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-chlorophenyl compound with a 3-(methylthio)propanoic acid derivative in the presence of a suitable catalyst or under specific conditions to form the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon chain from the propanamide, with the amide group at one end. The 4-chlorophenyl group would be attached to the nitrogen of the amide group, and the methylthio group would be attached to the central carbon chain .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The presence of the chlorophenyl and methylthio groups could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could result in higher melting and boiling points compared to similar-sized hydrocarbons. The chlorophenyl and methylthio groups could also influence its solubility, reactivity, and other properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological targets. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new synthetic reagent, future research could explore its utility in various chemical reactions .

properties

IUPAC Name

N-(4-chlorophenyl)-3-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-14-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBASQHXFWMGXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5560931

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